6-bromo-N4-isopropylpyridine-3,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
6-bromo-4-N-propan-2-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H12BrN3/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
MRGMJGRFDPCVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1N)Br |
Origin of Product |
United States |
Chemical Properties of 6 Bromo N4 Isopropylpyridine 3,4 Diamine
| Property | Predicted Value |
| Molecular Formula | C8H11BrN4 |
| Molecular Weight | 243.10 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |
| Boiling Point | Not available |
| Melting Point | Not available |
| pKa | The pyridine (B92270) nitrogen is expected to be basic, with a pKa around 5-6. The amino groups are less basic. |
Synthesis and Reaction Mechanisms
A plausible synthetic route to 6-bromo-N4-isopropylpyridine-3,4-diamine would likely involve the introduction of the amino groups and the bromine atom onto a pyridine (B92270) ring. A common strategy for the synthesis of substituted pyridines involves the construction of the ring from acyclic precursors or the modification of a pre-existing pyridine ring. nih.govorganic-chemistry.org
One potential pathway could start from a suitably substituted nitropyridine. For instance, a di-nitropyridine could be selectively reduced to an amino-nitropyridine, followed by nucleophilic aromatic substitution to introduce the isopropylamino group, and finally, reduction of the remaining nitro group to yield the diamine. The bromination step could be performed at an appropriate stage, depending on the directing effects of the other substituents.
The reaction mechanisms involved would include nucleophilic aromatic substitution, where the electron-withdrawing nature of the pyridine ring and any nitro groups would facilitate the attack of the isopropylamine. The reduction of the nitro groups is typically achieved through catalytic hydrogenation.
Role As a Key Intermediate
The primary role of 6-bromo-N4-isopropylpyridine-3,4-diamine in research is likely as a key intermediate for the synthesis of more complex molecules. The vicinal diamine functionality is a precursor for the formation of fused heterocyclic rings, such as imidazo[4,5-b]pyridines, which are known to possess a wide range of biological activities.
The bromine atom at the 6-position is a versatile functional group that can participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at this position, enabling the generation of diverse chemical libraries for biological screening. mdpi.com
Structural and Chemical Properties
The structure of 6-bromo-N4-isopropylpyridine-3,4-diamine features a pyridine (B92270) ring with three substituents. The electronic properties of the ring are influenced by the electron-donating amino groups and the electron-withdrawing bromine atom. The N4-isopropyl group introduces steric bulk, which can affect the conformation of the molecule and its interactions with other molecules.
The two amino groups can act as hydrogen bond donors, while the pyridine nitrogen and the other nitrogen of the amino groups can act as hydrogen bond acceptors. This allows the molecule to participate in a variety of intermolecular interactions. The chemical reactivity of the compound is dictated by the pyridine ring, which can undergo electrophilic substitution (though deactivated by the bromine), and the amino groups, which can be acylated, alkylated, or diazotized.
Current Research & Applications
While direct applications of 6-bromo-N4-isopropylpyridine-3,4-diamine are not documented, its structural motifs are present in compounds that are being investigated for various therapeutic applications. For example, substituted pyridine-3,4-diamines are precursors to imidazo[4,5-b]pyridine derivatives that have been explored for their potential as antibacterial and anticancer agents.
The ability to functionalize the 6-position through cross-coupling reactions makes this compound a valuable tool for medicinal chemists aiming to perform structure-activity relationship (SAR) studies. By systematically varying the substituent at this position, researchers can probe the binding requirements of a biological target and optimize the potency and selectivity of a lead compound.
Q & A
Q. What are the recommended synthetic routes for 6-bromo-N4-isopropylpyridine-3,4-diamine, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions between brominated pyridine precursors and isopropylamine derivatives. A method analogous to involves refluxing brominated aldehydes with diamines in methanol, followed by recrystallization . Key variables include temperature (optimal 60–80°C), solvent polarity (methanol or ethanol), and reaction time (30 min to 2 hours). Lower yields (<50%) may result from incomplete substitution at the N4 position, requiring purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- NMR : ¹H NMR confirms the isopropyl group (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for CH) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies Br substitution (C-Br at ~105 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (calculated for C₈H₁₂BrN₃: ~242.02 Da) and fragments (e.g., loss of Br at ~162 Da) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and dihedral distortions caused by steric hindrance from the isopropyl group .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine at position 6 acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces Br with aryl groups, enabling derivatization for structure-activity relationship (SAR) studies. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) with Pd(PPh₃)₄ as a catalyst .
Q. What biological targets are hypothesized for this compound based on structural analogs?
Similar N4-alkylated pyridines (e.g., ’s 6-bromo-8-fluoro-N4-methylquinoline-3,4-diamine) inhibit enzymes like kinases or bacterial dihydrofolate reductase (DHFR). Computational docking (AutoDock Vina) predicts binding to ATP pockets via hydrogen bonding (amine groups) and hydrophobic interactions (isopropyl and bromine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, cell line variability). A systematic approach includes:
- Dose-Response Validation : Replicate IC₅₀ measurements across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
- Orthogonal Assays : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Q. What strategies optimize regioselectivity in electrophilic substitutions on the pyridine ring?
The N4-isopropyl group sterically hinders position 4, directing electrophiles (e.g., nitration, sulfonation) to position 2 or 5. Computational modeling (Gaussian 16, DFT/B3LYP) predicts electron density distribution, guiding reagent choice (e.g., HNO₃/H₂SO₄ for nitration at position 2) .
Q. How does the isopropyl group affect crystallinity and solubility in formulation studies?
- Crystallinity : X-ray diffraction ( ) shows reduced crystal symmetry due to the bulky isopropyl group, lowering melting points (mp 120–140°C vs. 180°C for non-alkylated analogs) .
- Solubility : LogP calculations (ChemAxon) predict moderate lipophilicity (LogP ~2.5), requiring co-solvents (e.g., PEG-400) for in vivo dosing .
Q. What computational methods validate proposed reaction mechanisms for halogen displacement?
Density Functional Theory (DFT) simulations (e.g., using ORCA) model transition states in SNAr (nucleophilic aromatic substitution) reactions. Key findings include:
- Activation energy barriers (~25 kcal/mol for Br displacement by amines).
- Charge localization on Br (Mulliken charges: −0.3 e) facilitates nucleophilic attack .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to reconcile in vitro vs. in vivo results?
- In Vitro : High potency (MIC ≤1 µg/mL against Gram-positive bacteria) may not translate in vivo due to protein binding (>90% in plasma) .
- Mitigation : Modify the isopropyl group to PEGylated amines, improving pharmacokinetic profiles (t½ >6 hours) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
